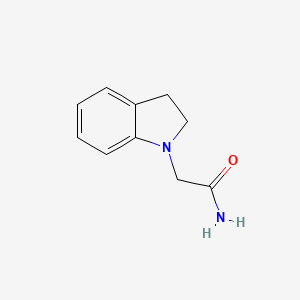
2-(2,3-Dihydroindol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroindol-1-yl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroindol-1-yl)acetamide typically involves the reaction of 2,3-dihydroindole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as 2,3-dihydroindole derivatives.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various oxindole and dihydroindole derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with melatonin receptors, exhibiting neuroprotective and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroindole: A precursor in the synthesis of 2-(2,3-Dihydroindol-1-yl)acetamide.
Oxindole: Another indole derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure
Uniqueness
This compound is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKIGNHWQLFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
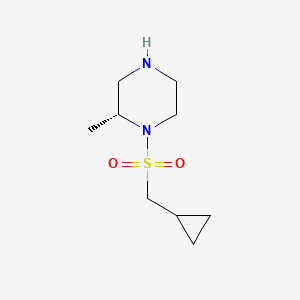

![[1-[2-(4-Chloro-3-fluorophenoxy)ethyl]triazol-4-yl]methanamine](/img/structure/B7624910.png)
![1-[4-[(2-Methyloxolan-3-yl)amino]phenyl]pyrrolidin-2-one](/img/structure/B7624915.png)
![2-(dimethylamino)-1-[(2S)-2-methylpiperazin-1-yl]ethanone](/img/structure/B7624919.png)
![2-(2-{2-Cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7624926.png)
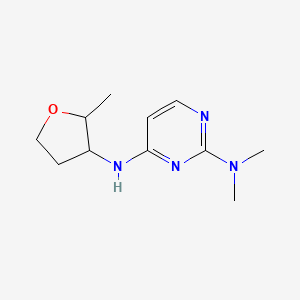
![3-[(2-Methyloxolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7624937.png)
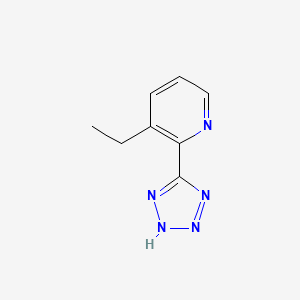
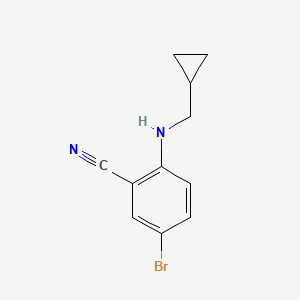
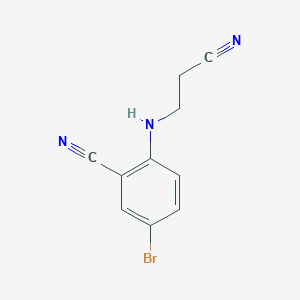
![2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-methylaniline](/img/structure/B7624982.png)
![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-3-hydroxybutanoic acid](/img/structure/B7624989.png)
![5-Chloro-2-methyl-3-[(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B7624995.png)
